4-(4-Nitro-phenoxy)-biphenyl

Medicinal Chemistry Cytotoxicity Drug Discovery

This rigid, coplanar aromatic ether is the established precursor to 4-(4-aminophenoxy)biphenyl, a high-Tg epoxy curing agent. Its unique biphenyl geometry and electron-withdrawing nitro group are essential for polymer performance. Unlike simpler nitrophenoxy ethers, it shows 36-fold higher anticancer cytotoxicity, making it a prime scaffold for drug discovery. Choose for precision polymer synthesis and SAR studies. Request a quote.

Molecular Formula C18H13NO3
Molecular Weight 291.3 g/mol
CAS No. 6641-61-8
Cat. No. B3055715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Nitro-phenoxy)-biphenyl
CAS6641-61-8
Molecular FormulaC18H13NO3
Molecular Weight291.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C18H13NO3/c20-19(21)16-8-12-18(13-9-16)22-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-13H
InChIKeyXDVFITWKTSKXEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 4-(4-Nitro-phenoxy)-biphenyl (CAS 6641-61-8): A Foundational Intermediate for High-Performance Epoxy Curing Agents and Advanced Materials


4-(4-Nitro-phenoxy)-biphenyl (CAS 6641-61-8) is an aromatic ether with a biphenyl core linked to a nitrophenyl moiety, serving as a critical precursor to 4-(4-aminophenoxy)biphenyl, a useful curing agent for epoxy resins [1]. Its electron-withdrawing nitro group and rigid, conjugated aromatic system impart distinct electronic and structural properties [2]. The compound exhibits a coplanar biphenyl unit and a twisted nitrophenyl ring [1], which are key structural features influencing its reactivity and performance in polymer and materials science applications.

Why 4-(4-Nitro-phenoxy)-biphenyl (CAS 6641-61-8) Cannot Be Arbitrarily Substituted with Close Analogs


The performance of 4-(4-Nitro-phenoxy)-biphenyl in its key application—as a precursor to amine curing agents for epoxy resins—is exquisitely sensitive to its molecular geometry and electronic properties [1]. Simple substitution with other nitrophenoxy ethers, such as 4-(4-nitrophenoxy)benzene, results in a significant loss of cytotoxicity, reducing its potential in anticancer research [2]. Furthermore, the distinct dihedral angles between the biphenyl and nitrophenyl rings in this compound [1] dictate its crystallinity, packing density, and ultimately, the mechanical and thermal properties of the derived polymers. In contrast, the more rigid, planar structure of 4,4'-bis(4-nitrophenoxy)biphenyl leads to different thermophysical behavior [3], making these compounds non-interchangeable in precision polymer synthesis.

Quantitative Differentiation of 4-(4-Nitro-phenoxy)-biphenyl (CAS 6641-61-8) vs. Analogs


Superior Cytotoxicity and Antitumor Activity vs. 4-(4-Nitrophenoxy)benzene

4-(4-Nitrophenyloxy) biphenyl exhibits significantly higher cytotoxic potency compared to its simpler analog 1-nitro-4-phenoxybenzene. While both compounds show LD50 values < 1 μg/mL, the target compound's IC50 value (9.85 ± 0.5 μg/mL) indicates substantially greater antitumor activity than the comparator's IC50 (357.1 ± 6.2 μg/mL) [1]. This demonstrates a 36-fold increase in potency.

Medicinal Chemistry Cytotoxicity Drug Discovery

Distinct Conformational Geometry vs. 4,4'-Bis(4-nitrophenoxy)biphenyl

Single-crystal X-ray diffraction reveals a unique conformational landscape for 4-(4-Nitrophenoxy)-biphenyl. Its biphenyl unit is nearly coplanar (dihedral angle: 6.70(9)°), while the nitrophenyl ring is severely twisted out of plane (dihedral angles: 68.83(4)° and 62.86(4)°) [1]. In contrast, the closely related 4,4′-Bis(4-nitrophenoxy)biphenyl exhibits a perfectly planar biphenyl structure due to its crystallographic C_i symmetry [2].

Crystallography Polymer Chemistry Materials Science

Enhanced Thermal Stability Compared to Typical Small-Molecule Nitroaromatics

The compound exhibits a decomposition temperature exceeding 250°C [1]. While a direct comparator for this exact metric is not available in the primary literature, this value is notably higher than that of many simple nitroaromatic compounds, which often decompose or sublime below 200°C. For instance, 4-nitrophenol, a common starting material, melts at 113-114°C and can decompose upon heating [2]. This enhanced thermal robustness is attributed to the rigid, conjugated biphenyl framework.

Thermal Analysis Polymer Science Electronics

Validated Application Scenarios for 4-(4-Nitro-phenoxy)-biphenyl (CAS 6641-61-8)


Synthesis of High-Performance Epoxy Curing Agents

4-(4-Nitro-phenoxy)-biphenyl is the established precursor to 4-(4-aminophenoxy)biphenyl, a valuable aromatic diamine curing agent for epoxy resins [1]. The reduction of the nitro group yields the corresponding amine, which is then used to crosslink epoxy polymers. The unique geometry of the biphenyl core, with its nearly coplanar rings, is retained in the amine, contributing to the rigidity and high glass transition temperature of the final cured polymer [1].

Lead Compound for Anticancer Drug Development

Due to its significant cytotoxicity (IC50 = 9.85 ± 0.5 μg/mL) and ability to interact with DNA via an intercalative mode [2], this compound is a promising scaffold for the design of novel anticancer agents. Its 36-fold higher potency compared to simpler nitroaromatic ethers [2] makes it a more attractive starting point for structure-activity relationship (SAR) studies aimed at optimizing efficacy and reducing off-target effects.

Building Block for Advanced Optoelectronic Materials

The compound's extended conjugated π-system and electron-withdrawing nitro group, combined with its high thermal stability (>250°C) [3], position it as a potential intermediate for the synthesis of hole-transport materials or organic semiconductors for OLEDs and organic photovoltaics (OPVs). The specific dihedral angle of the nitrophenyl ring can be exploited to fine-tune charge transfer and exciton formation in these devices [1].

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